molecular formula C25H20N2S B2577087 N-((2,4,6-triphenyl)phenyl)thiourea CAS No. 860609-80-9

N-((2,4,6-triphenyl)phenyl)thiourea

Cat. No.: B2577087
CAS No.: 860609-80-9
M. Wt: 380.51
InChI Key: KVQGKQHSRBXFOD-UHFFFAOYSA-N
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Description

N-((2,4,6-triphenyl)phenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure of this compound consists of a thiourea core with a phenyl group substituted at the nitrogen atom, making it a unique and versatile compound in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4,6-triphenyl)phenyl)thiourea can be achieved through a simple condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically involves the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((2,4,6-triphenyl)phenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiourea derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the type of reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((2,4,6-triphenyl)phenyl)thiourea include:

Uniqueness

This compound stands out due to its unique structure, which allows for diverse chemical reactions and biological activities. Its ability to interact with various molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2,4,6-triphenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2S/c26-25(28)27-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H3,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGKQHSRBXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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